3-(Chloromethyl)oxolan-3-ol
Description
3-(Chloromethyl)oxolan-3-ol is a tetrahydrofuran (oxolane) derivative featuring a chloromethyl (-CH2Cl) substituent at the 3-position of the oxolane ring. Below, we compare key oxolan-3-ol derivatives to infer trends relevant to this compound.
Properties
IUPAC Name |
3-(chloromethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c6-3-5(7)1-2-8-4-5/h7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJIHEWICQLGJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ketone Reaction: One method to synthesize 3-(Chloromethyl)oxolan-3-ol involves the reaction of acetone with chloromethane in the presence of a base catalyst.
Oxathiolane-McReynolds Reaction: Another method involves the reaction of chloromethyl ketone with ethyl mercaptan under acidic conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale ketone reactions due to their simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 3-(Chloromethyl)oxolan-3-ol can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.
Reduction Reactions: The compound can be reduced to form various derivatives, including alcohols and ethers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and alkoxides. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Substitution: Products include various substituted oxolanes depending on the nucleophile used.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols and ethers.
Scientific Research Applications
3-(Chloromethyl)oxolan-3-ol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as a building block for more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its reactive functional groups.
Industrial Applications: The compound is used as a solvent and reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)oxolan-3-ol involves its reactivity with various biological molecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : Bulky substituents (e.g., chlorophenyl in ) increase molecular weight significantly compared to smaller groups (e.g., isopropyl in ).
- Purity : Propenyl-substituted oxolan-3-ol achieves 95% yield (), suggesting efficient synthesis for aliphatic substituents.
- Reactivity : The presence of chlorine (as in ) or amine groups (as in ) may enhance reactivity in downstream applications, such as pharmaceutical intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
